molecular formula C26H45NS B14285178 2-Methyl-3-octadecyl-2,3-dihydro-1,3-benzothiazole CAS No. 138593-65-4

2-Methyl-3-octadecyl-2,3-dihydro-1,3-benzothiazole

Cat. No.: B14285178
CAS No.: 138593-65-4
M. Wt: 403.7 g/mol
InChI Key: HBKVQTQWBAPPCN-UHFFFAOYSA-N
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Description

2-Methyl-3-octadecyl-2,3-dihydro-1,3-benzothiazole is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a methyl group at the 2-position and an octadecyl group at the 3-position of the dihydrobenzothiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-octadecyl-2,3-dihydro-1,3-benzothiazole typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone. One common method is the reaction of 2-aminothiophenol with octadecanal in the presence of a catalyst such as iodine in dimethylformamide (DMF) under reflux conditions . The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the benzothiazole ring.

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance reaction efficiency and yield. Additionally, the use of recyclable catalysts and green solvents is becoming more prevalent in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-octadecyl-2,3-dihydro-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of dihydrobenzothiazole derivatives using reducing agents like sodium borohydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-3-octadecyl-2,3-dihydro-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-Methyl-3-octadecyl-2,3-dihydro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit enzymes such as DNA gyrase and dihydroorotase, leading to antimicrobial effects. The compound can also interact with cellular membranes, disrupting their integrity and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylbenzothiazole
  • 3-Methyl-2,3-dihydro-1,3-benzothiazole
  • 2-Methylene-3-octadecyl-2,3-dihydro-1,3-benzothiazole

Uniqueness

2-Methyl-3-octadecyl-2,3-dihydro-1,3-benzothiazole is unique due to the presence of the long octadecyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for membrane interaction. This makes it particularly interesting for applications in materials science and drug delivery.

Properties

CAS No.

138593-65-4

Molecular Formula

C26H45NS

Molecular Weight

403.7 g/mol

IUPAC Name

2-methyl-3-octadecyl-2H-1,3-benzothiazole

InChI

InChI=1S/C26H45NS/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-27-24(2)28-26-22-19-18-21-25(26)27/h18-19,21-22,24H,3-17,20,23H2,1-2H3

InChI Key

HBKVQTQWBAPPCN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1C(SC2=CC=CC=C21)C

Origin of Product

United States

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